molecular formula C17H27NO3S B4459965 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine

1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine

Cat. No. B4459965
M. Wt: 325.5 g/mol
InChI Key: WGLOTXDOAAUJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine, also known as PNU-282987, is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors (nAChRs). It has been found to have potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine selectively activates the α7 subtype of nAChRs, which are primarily located in the central nervous system. Activation of these receptors leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. This ultimately leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various cognitive and emotional processes.
Biochemical and Physiological Effects:
Activation of α7 nAChRs by 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine has been shown to have various biochemical and physiological effects. It enhances synaptic plasticity, which is important for learning and memory. It also increases the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various cognitive and emotional processes. 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine has several advantages for use in lab experiments. It is highly selective for the α7 subtype of nAChRs, which allows for more precise targeting of these receptors. It also has a long half-life, which allows for sustained activation of these receptors. However, 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine is relatively expensive and can be difficult to synthesize, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its mechanism of action and how it can be optimized for more precise targeting of α7 nAChRs. Additionally, there is interest in developing more cost-effective methods for synthesizing 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine, which could increase its accessibility for use in lab experiments.

Scientific Research Applications

1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to improve cognitive function in animal models of Alzheimer's disease and to reduce symptoms of schizophrenia and depression. It has also been shown to have neuroprotective effects and to enhance synaptic plasticity.

properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-12(2)15-11-17(16(21-5)10-13(15)3)22(19,20)18-9-7-6-8-14(18)4/h10-12,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLOTXDOAAUJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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